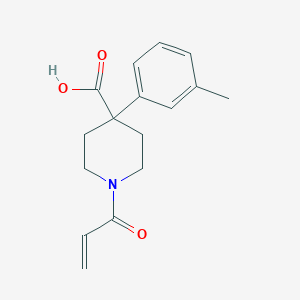

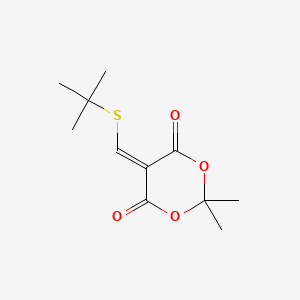

![molecular formula C18H19N3O5S B2956528 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421512-61-9](/img/structure/B2956528.png)

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The furan and imidazole rings could potentially be formed using established synthetic methods . The benzo[b][1,4]dioxine ring could be formed through a cyclization reaction, and the sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride.科学的研究の応用

Synthesis and Antibacterial Activities

- Researchers have synthesized various compounds, including those with furan moieties, and evaluated their antibacterial, antiurease, and antioxidant activities. Such compounds have shown effective antiurease and antioxidant activities (Sokmen et al., 2014).

Biological Screening and Molecular Docking

- A study on the synthesis of sulfonamides with a 1,4-benzodioxane moiety revealed their utility in inhibiting enzymes like acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as exhibiting antibacterial properties (Irshad et al., 2016).

Cardiac Electrophysiological Activity

- Certain N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized, displaying significant cardiac electrophysiological activity and potential as class III agents (Morgan et al., 1990).

Antimicrobial and Antiproliferative Agents

- N-ethyl-N-methylbenzenesulfonamide derivatives have been designed and synthesized, showing effective antimicrobial and antiproliferative activities (Abd El-Gilil, 2019).

Enzyme Inhibitory Potential

- Some new sulfonamides with benzodioxane and acetamide moieties have been synthesized and shown substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Furan Derivatives Synthesis

- Research has demonstrated a method for creating 2,3,4-trisubstituted furan derivatives, highlighting a unique [3 + 2] annulation strategy, which is significant in the synthesis of complex furan structures (Fu et al., 2008).

作用機序

Target of Action

It’s known that compounds containing theimidazole moiety have a broad range of chemical and biological properties . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds containing theindole nucleus, which is similar to the imidazole nucleus in this compound, have been found to show various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

It’s known that compounds containing theimidazole moiety can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Compounds containing theimidazole moiety are generally highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Compounds containing theindole nucleus have been found to demonstrate various biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that the success of compounds in the Suzuki–Miyaura (SM) cross-coupling reaction, which may be relevant to this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-21-12-14(15-3-2-8-24-15)20-18(21)6-7-19-27(22,23)13-4-5-16-17(11-13)26-10-9-25-16/h2-5,8,11-12,19H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDGTRGUHMHZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

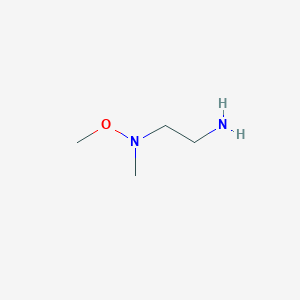

![Benzyl [4-(dimethylamino)phenyl][(2-fluorophenyl)(hydroxy)methyl]phosphinate](/img/structure/B2956445.png)

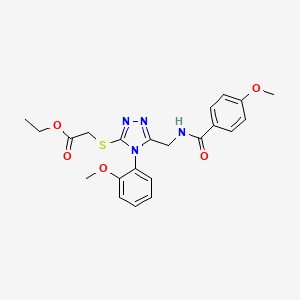

![3-((2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-5-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2956447.png)

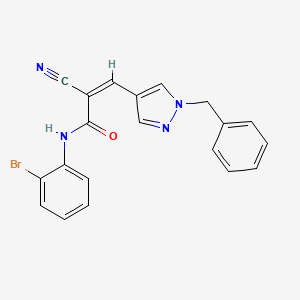

![7-Bromo-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2956449.png)

![N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2956450.png)

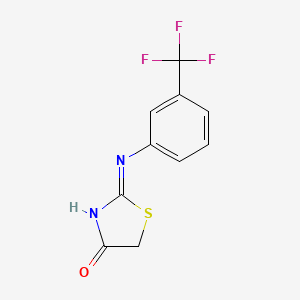

![5-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2956462.png)

![7lambda6-Thia-1-azaspiro[4.4]nonane 7,7-dioxide;hydrochloride](/img/structure/B2956466.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956467.png)

![N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2956468.png)